molecular formula C14H11N5O6 B10872330 2-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

2-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No.: B10872330
M. Wt: 345.27 g/mol
InChI Key: MICCSIBBLVUSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)AMINO]-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE is a complex organic compound that features both oxadiazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)AMINO]-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE typically involves multi-step organic reactions. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with an appropriate acylating agent to form the oxadiazole derivative. This intermediate is then coupled with an indole derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization. The reaction conditions are carefully controlled, including temperature, solvent choice, and reaction time, to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)AMINO]-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)AMINO]-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)AMINO]-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets. The oxadiazole and indole moieties can interact with various enzymes and receptors, leading to biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C14H11N5O6

Molecular Weight

345.27 g/mol

IUPAC Name

[2-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)acetate

InChI

InChI=1S/C14H11N5O6/c15-12-13(18-25-17-12)16-9(20)6-24-10(21)5-19-8-4-2-1-3-7(8)11(22)14(19)23/h1-4H,5-6H2,(H2,15,17)(H,16,18,20)

InChI Key

MICCSIBBLVUSMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)OCC(=O)NC3=NON=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.